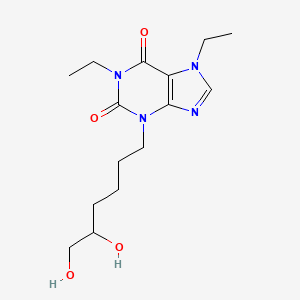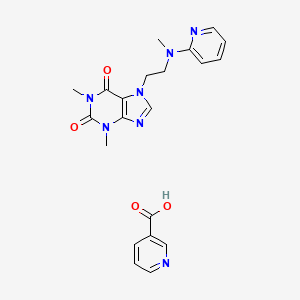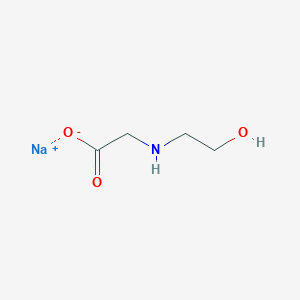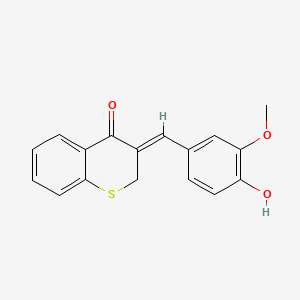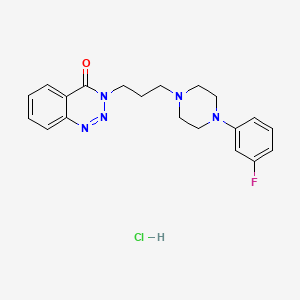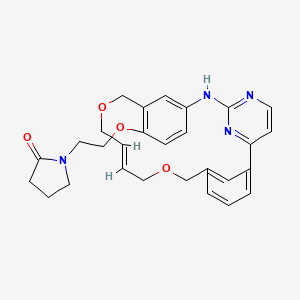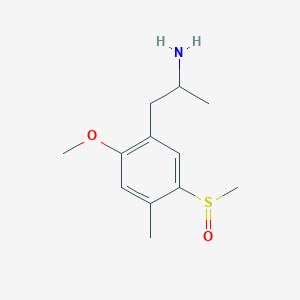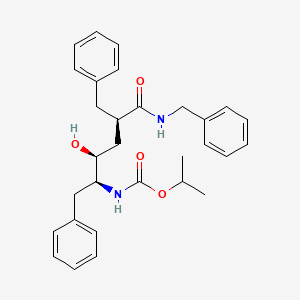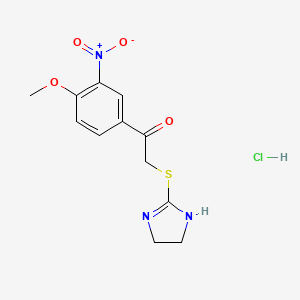
Acetophenone, 2-(2-imidazolin-2-ylthio)-4'-methoxy-3'-nitro-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride is a complex organic compound that belongs to the class of substituted acetophenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride typically involves the condensation of 2-imidazoline with a substituted acetophenone derivative. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further chemical reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated process control systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imidazoline ring can be reduced to an imidazole ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted acetophenone derivative, while substitution of the methoxy group can produce various functionalized acetophenone derivatives .
Scientific Research Applications
Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazoline ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Acetophenone, 5-bromo-2-hydroxy-2-(2-imidazolin-2-ylthio)-, monohydrochloride
- Acetophenone, 3’-chloro-4’-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride
- Acetophenone, 3’-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4’-propoxy-, monohydrochloride
Uniqueness
The unique combination of functional groups in acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
130623-21-1 |
|---|---|
Molecular Formula |
C12H14ClN3O4S |
Molecular Weight |
331.78 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-methoxy-3-nitrophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H13N3O4S.ClH/c1-19-11-3-2-8(6-9(11)15(17)18)10(16)7-20-12-13-4-5-14-12;/h2-3,6H,4-5,7H2,1H3,(H,13,14);1H |
InChI Key |
HHPJDZVLTSIIQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


